
2-Chloro-1-(2,2-dimethyl-1,3-oxazolidin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- typically involves the reaction of 2,2-dimethyl-1,3-propanediol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, hydroxylated derivatives, and various substituted oxazolidines .
科学的研究の応用
OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- has numerous applications in scientific research:
作用機序
The mechanism of action of OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors and other therapeutic agents .
類似化合物との比較
Similar Compounds
OXAZOLIDINE, 3-(HYDROXYACETYL)-2,2-DIMETHYL-: This compound is similar in structure but contains a hydroxyl group instead of a chloroacetyl group.
OXAZOLIDINE, 3-(METHYLACETYL)-2,2-DIMETHYL-: This derivative has a methyl group in place of the chloroacetyl group.
Uniqueness
OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- is unique due to its chloroacetyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This versatility makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
52836-39-2 |
|---|---|
分子式 |
C7H12ClNO2 |
分子量 |
177.63 g/mol |
IUPAC名 |
2-chloro-1-(2,2-dimethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12ClNO2/c1-7(2)9(3-4-11-7)6(10)5-8/h3-5H2,1-2H3 |
InChIキー |
INIGHNDBZDORCR-UHFFFAOYSA-N |
正規SMILES |
CC1(N(CCO1)C(=O)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)
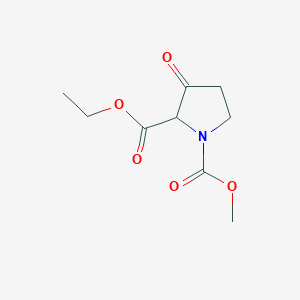

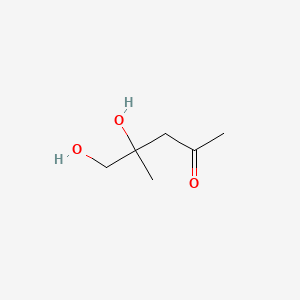
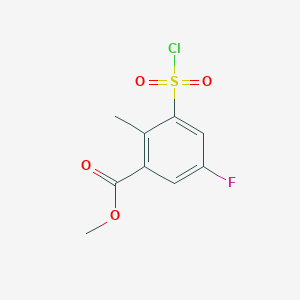
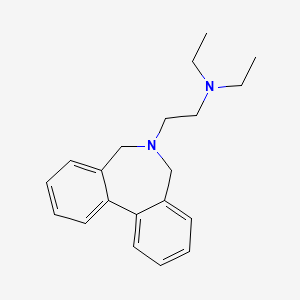
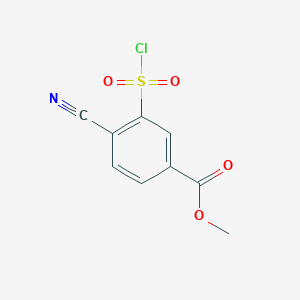
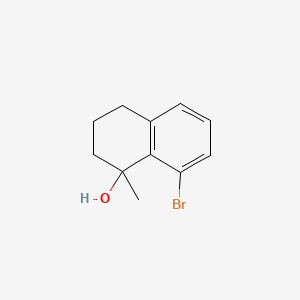
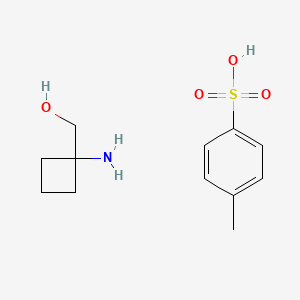
![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)


![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)

